3-Chloro-4-(4-chlorophenoxy)aniline (ANI) is a synthetic compound that has demonstrated potential as an antimalarial agent. [] Its chemical structure consists of a central benzene ring with chlorine and 4-chlorophenoxy substituents, further substituted with an amine group. While not naturally occurring, its structure resembles certain bioactive compounds.
While the provided papers focus primarily on the application of ANI, one paper describes a four-step synthetic route for a related compound, N-(2-ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide, which utilizes ANI as a key intermediate. [] This synthesis involves an amination/cyclization reaction to produce a radiolabeled pyridine derivative, followed by selective chlorination and coupling with a phenylacetic acid derivative to yield the final product.
Research suggests that ANI exerts its antiplasmodial activity by inhibiting Plasmodium enoyl acyl carrier protein reductase (ENR). [] ENR is a critical enzyme in the type II fatty acid biosynthesis pathway of Plasmodium, essential for the parasite's survival.
ANI has demonstrated promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. [] The compound also exhibits in vivo efficacy against Plasmodium berghei infection in mice.
ANI shows synergistic effects when combined with other antimalarial drugs, such as artesunate and chloroquine. [] These combinations demonstrate enhanced antimalarial activity compared to the individual drugs alone, suggesting a potential strategy to combat drug resistance in malaria.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: